molecular formula C18H10Cl2N4OS B1672396 GSK-626616 CAS No. 1025821-33-3

GSK-626616

カタログ番号: B1672396
CAS番号: 1025821-33-3
分子量: 401.3 g/mol
InChIキー: RJPNRXFBYZVRIB-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK626616は、二重特異性チロシンリン酸化調節キナーゼ3(DYRK3)の強力で選択的な阻害剤です。 この化合物は、赤血球が生成されるプロセスである赤血球生成を促進することにより、貧血の治療に大きな可能性を示しています .

科学的研究の応用

GSK626616 has a wide range of scientific research applications:

    Chemistry: The compound is used as a tool to study the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases.

    Biology: It is used to investigate the role of DYRK3 in cellular processes, particularly in erythropoiesis.

    Medicine: GSK626616 is being explored as a potential therapeutic agent for the treatment of anemia and other conditions related to red blood cell production.

    Industry: The compound is used in the development of new drugs and therapeutic agents

作用機序

GSK626616は、二重特異性チロシンリン酸化調節キナーゼ3(DYRK3)の活性を阻害することにより、その効果を発揮します。この阻害は、赤血球に分化する前駆細胞である赤血球系前駆細胞の数の増加につながります。 この化合物は、赤血球生成を刺激するホルモンであるエリスロポエチンの効果を高め、赤血球生成を促進します .

類似の化合物との比較

GSK626616は、DYRK3阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

GSK626616は、DYRK3に対する特異的な標的化と貧血治療における潜在的な治療的応用により際立っています .

生化学分析

Biochemical Properties

GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .

Cellular Effects

This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .

Metabolic Pathways

It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .

Transport and Distribution

It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .

Subcellular Localization

At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .

準備方法

GSK626616の合成には、ハイスループットスクリーニングとリード最適化の取り組みが含まれています。この化合物はチアゾリジノン誘導体であり、その調製には次の手順が含まれます。

化学反応の分析

GSK626616は、いくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、通常、官能基が変化した元の化合物の修飾されたバージョンです .

科学研究への応用

GSK626616は、広範囲の科学研究への応用があります。

    化学: この化合物は、二重特異性チロシンリン酸化調節キナーゼの阻害を研究するためのツールとして使用されます。

    生物学: これは、細胞プロセス、特に赤血球生成におけるDYRK3の役割を調査するために使用されます。

    医学: GSK626616は、貧血および赤血球生成に関連する他の状態の治療のための潜在的な治療薬として調査されています。

    産業: この化合物は、新しい薬物および治療薬の開発に使用されています

類似化合物との比較

GSK626616 is unique in its high selectivity and potency as a DYRK3 inhibitor. Similar compounds include:

GSK626616 stands out due to its specific targeting of DYRK3 and its potential therapeutic applications in anemia treatment .

特性

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025821-33-3
Record name GSK-626616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-626616
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-626616
Reactant of Route 2
Reactant of Route 2
GSK-626616
Reactant of Route 3
Reactant of Route 3
GSK-626616
Reactant of Route 4
Reactant of Route 4
GSK-626616
Reactant of Route 5
GSK-626616
Reactant of Route 6
GSK-626616

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。